3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
CAS No.: 5102-36-3
Cat. No.: VC6710595
Molecular Formula: C11H8ClN5OS
Molecular Weight: 293.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5102-36-3 |
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Molecular Formula | C11H8ClN5OS |
Molecular Weight | 293.73 |
IUPAC Name | (2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+ |
Standard InChI Key | RCHXEYSWPLCLGP-RVDMUPIBSA-N |
SMILES | C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound’s core structure consists of a thiazolidin-4-one ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 3 with a 4-chlorophenyl group and at position 2 with a 4H-1,2,4-triazol-4-ylimino moiety. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the triazole ring introduces hydrogen-bonding capabilities critical for enzyme interaction .
Synthetic Strategies
While no explicit synthesis route for this compound is documented in the provided sources, its preparation can be inferred from analogous thiazolidin-4-one syntheses :
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Condensation-Cyclization Approach:
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Step 1: React 4-chloroaniline with a carbonyl source (e.g., 4-chlorobenzaldehyde) to form a Schiff base intermediate.
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Step 2: Cyclize the intermediate with thioglycolic acid under catalytic conditions (e.g., polypropylene glycol, 110°C) to yield the thiazolidin-4-one core .
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Step 3: Introduce the triazolylimino group via nucleophilic substitution or condensation with 1,2,4-triazole derivatives.
Hypothetical Reaction Conditions:
Step Reagents/Catalysts Temperature Yield (Inferred) 1 Ethanol, acetic acid 80°C ~85% 2 Thioglycolic acid, PPG 110°C ~90% 3 4H-1,2,4-triazole, KOH 75–80°C ~75% This route aligns with green chemistry principles when using PEG/PPG catalysts or ultrasound irradiation to enhance efficiency .
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Physicochemical Properties
Thiazolidin-4-one derivatives with aryl substituents typically exhibit:
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Melting Points: 180–220°C (decomposition observed in some cases) .
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .
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Stability: Sensitive to strong acids/bases due to the imino group’s reactivity.
The 4-chlorophenyl group likely increases molecular rigidity and crystallinity, while the triazole moiety may enhance solubility in biological matrices.
Biological Activity and Mechanism
Analog Structure | Target Enzyme/Cell Line | IC₅₀ Value | Citation |
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2-(1,3-Thiazol-2-ylimino) derivative | CDK2, MCF-7 | 0.54 µM (MCF-7) | |
N-Aryl urea-thiazolidinone | c-Met kinase | 0.021 µM |
The triazolylimino group in the target compound may mimic ATP-binding motifs in kinases, enabling competitive inhibition. The 4-chlorophenyl group could enhance hydrophobic interactions with enzyme pockets.
Antimicrobial Activity
Triazole-thiazolidinone hybrids are known for antibacterial and antifungal effects, likely due to interference with microbial cell wall synthesis or DNA gyrase . While untested, the chlorine atom may augment these properties via electronegativity-driven interactions.
Structure-Activity Relationship (SAR) Insights
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Thiazolidinone Core: Essential for kinase inhibition; modifications here reduce activity .
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4-Chlorophenyl Group: Increases lipophilicity and target affinity; para-substitution optimizes steric fit .
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Triazolylimino Moiety: Enhances hydrogen bonding with catalytic lysine or aspartate residues in enzymes .
Future Directions
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Synthesis Optimization: Explore nanocatalysts (e.g., VOSO₄) or microwave-assisted reactions to improve yield .
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In Vitro Screening: Prioritize testing against tyrosine kinase-dependent cancers (e.g., lung, breast).
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Toxicological Profiling: Assess hepatotoxicity and nephrotoxicity in preclinical models.
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